molecular formula C18H22N4O B7685967 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

Cat. No.: B7685967
M. Wt: 310.4 g/mol
InChI Key: XWTJJSIFCDSJOL-UHFFFAOYSA-N
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Description

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide” is a complex organic compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods . One common method involves the condensation and hydrolysis followed by cyclization . The specific synthesis process for “this compound” would depend on the specific substituents and conditions.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazolo[3,4-b]quinoline core, with various substituents attached to it . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrazoloquinolines can undergo a variety of reactions, including condensation, hydrolysis, and cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These properties could be determined through various analytical techniques, such as IR and NMR spectroscopy .

Mechanism of Action

The mechanism of action of “N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide” would depend on its specific biological activity. Pyrazoloquinolines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

The future directions for research on “N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyrazoloquinolines in medicinal chemistry, this compound could be of interest for the development of new pharmaceuticals .

Properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-22-18-14(17(21-22)20-16(23)8-11(2)3)10-13-9-12(4)6-7-15(13)19-18/h6-7,9-11H,5,8H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTJJSIFCDSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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